REACTION_SMILES
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[Al+3:16].[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:7]([O:8][CH3:9])[CH3:10])[cH:11][cH:12][c:13]1[Cl:14].[Cl-:21].[ClH:23].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[NH4+:22].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1>>[Br:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:11][cH:12][c:13]1[Cl:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CON(C)C(=O)c1ccc(Cl)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccc(Cl)c(Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |